![molecular formula C16H18N2O B4648011 2-(3,4-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4648011.png)
2-(3,4-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide
Übersicht
Beschreibung
2-(3,4-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies and clinical trials.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. 2-(3,4-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide has been shown to increase the production of cytokines, which are signaling molecules that play a key role in the immune response. It is also believed to inhibit the growth of blood vessels that supply nutrients to tumors, thereby starving them of the resources they need to grow and spread.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha), interferon-gamma (IFN-gamma), and interleukin-6 (IL-6). It has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3,4-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide is that it has been shown to be effective against a broad range of cancer types in preclinical studies. It also has a relatively low toxicity profile, which makes it a promising candidate for further development. However, one limitation of 2-(3,4-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different cancer types.
Zukünftige Richtungen
There are a number of future directions for research on 2-(3,4-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide. One area of focus is on understanding its mechanism of action more fully. This will help to identify which cancer types are most likely to respond to treatment with 2-(3,4-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide. Another area of focus is on developing more effective delivery methods for 2-(3,4-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide, such as nanoparticles or liposomes. This could help to improve its efficacy and reduce its toxicity. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 2-(3,4-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide in humans.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide has been studied extensively for its potential use in cancer treatment. It is believed to work by activating the immune system to attack cancer cells. In preclinical studies, 2-(3,4-dimethylphenyl)-N-(2-pyridinylmethyl)acetamide has been shown to be effective against a broad range of cancer types, including lung, breast, prostate, and colon cancer.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-6-7-14(9-13(12)2)10-16(19)18-11-15-5-3-4-8-17-15/h3-9H,10-11H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWINFKIZLNRFEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NCC2=CC=CC=N2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.